5-(2-Bromophenyl)pyrrolidin-2-one
Overview
Description
5-(2-Bromophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are widely recognized for their biological and chemical significance
Mechanism of Action
Target of Action
It is known that pyrrolidin-2-one derivatives, which include 5-(2-bromophenyl)pyrrolidin-2-one, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
It is known that pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Pharmacokinetics
It is known that the compound has a molecular weight of 2401 , which could influence its bioavailability.
Result of Action
It is known that indole derivatives, which include pyrrolidin-2-ones, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the compound should be stored at a temperature between 2-8°c , indicating that temperature could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
5-(2-Bromophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: Used in the production of fine chemicals, dyes, and pigments
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the bromophenyl group.
3-Iodopyrroles: Compounds with similar structural motifs but different substituents.
Pyrrolidine-2,5-dione: Another related compound with different functional groups
Uniqueness
5-(2-Bromophenyl)pyrrolidin-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-bromophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBIOMHIVPKNOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-(2-Bromophenyl)pyrrolidin-2-one in the synthesis of 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one?
A1: this compound serves as a crucial intermediate in the synthesis of 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one []. The research highlights a three-step transformation starting from 2-(2-bromophenyl)cyclopropane-1,1-diester to reach the target compound. The key step involves an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one, which is derived from this compound, under continuous flow conditions using a palladium catalyst []. This highlights the compound's importance as a synthetic building block in this specific chemical transformation.
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